An In-depth Technical Guide to 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide: A Novel Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide: A Novel Scaffold for Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the contemporary landscape of drug discovery, the strategic move away from planar, aromatic structures towards more three-dimensional, Fsp³-rich molecular architectures is a well-established paradigm for enhancing compound properties. This "Escape from Flatland" philosophy seeks to improve selectivity, potency, and physicochemical characteristics while navigating novel chemical space. Within this context, spirocyclic systems have emerged as particularly valuable scaffolds. Their rigid, well-defined three-dimensional orientation allows for precise vectoral projection of substituents into protein binding pockets.
This guide focuses on a unique and promising heterocyclic scaffold: 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide . This molecule uniquely combines the structural rigidity of a spirocyclic core with the key functional features of a secondary amine (within a piperidine ring) and a sulfone group (within a thietane dioxide ring). The sulfone moiety, a potent hydrogen bond acceptor and metabolic stalwart, coupled with the basic nitrogen atom, creates a scaffold with intriguing potential as a bioisostere for piperidine and other common saturated heterocyles, offering a distinct profile of polarity, solubility, and metabolic stability.[1][2] This document provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and potential applications for researchers and drug development professionals.
Chemical Structure and Identification
The foundational step in understanding any molecule is a precise characterization of its structure and identifiers. 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide is a bicyclic compound where a thietane 1,1-dioxide ring and a piperidine ring are joined through a single, shared carbon atom.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide | N/A |
| Alternate Name | 2λ⁶-thia-6-azaspiro[3.5]nonane-2,2-dione | N/A |
| Molecular Formula | C₇H₁₃NO₂S | [3] |
| Molecular Weight | 175.25 g/mol | [3] |
| Canonical SMILES | C1CC2(CNC1)CS(=O)(=O)C2 | [3] |
| InChI | InChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)2-1-3-8-4-7/h8H,1-6H2 | [3] |
| InChI Key | WNUJPMIULGUFDO-UHFFFAOYSA-N | [3] |
Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a compound is paramount for predicting its behavior in both chemical and biological systems. The properties of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide are dictated by the interplay between the polar sulfone, the basic amine, and the nonpolar hydrocarbon backbone.
Table 2: Physicochemical Data
| Property | Value / Description | Implication for Drug Development | Source |
| Physical Form | Solid | Amenable to standard solid-state handling and formulation. | [4] |
| Thermal Stability | Decomposition onset > 200°C | High thermal stability suggests robustness during storage and certain processing conditions. | [3] |
| pKa (Conjugate Acid) | Estimated: 8.0 - 10.0 | The secondary amine is basic and will be protonated at physiological pH (7.4), enhancing aqueous solubility and allowing for salt formation. The sulfone's electron-withdrawing effect slightly reduces basicity compared to a simple piperidine. | [3] |
| Solubility | Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). | The amphiphilic nature suggests a balance of properties. Solubility in polar aprotic solvents is beneficial for reaction chemistry and initial biological screening. Aqueous solubility is likely pH-dependent due to the basic nitrogen. | [3] |
| Hydrogen Bonding | 1 H-bond donor (N-H), 2 H-bond acceptors (O=S=O) | The sulfone provides strong hydrogen bond accepting capacity, crucial for interacting with biological targets. The N-H donor provides another key interaction point. | N/A |
Synthesis and Mechanistic Rationale
The synthesis of spirocyclic sulfones like 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide generally follows a logical two-stage strategy: formation of the spirocyclic sulfide core, followed by oxidation.
General Synthetic Strategy
The most common approach involves the construction of the spirocyclic sulfide first, which can be achieved through various cyclization strategies.[3] One plausible route involves the reaction of thiol-aziridine precursors.[3] The subsequent oxidation of the sulfide to the target sulfone is a critical step.
Expertise in Action: Choosing the Right Oxidant The choice of oxidizing agent for the sulfide-to-sulfone conversion is a critical decision driven by the desired outcome and substrate tolerance.
-
Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally benign choice, often used with a catalyst. However, it can require harsh conditions and may lack selectivity, potentially leading to over-oxidation or side reactions with other sensitive functional groups.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and effective reagent that typically provides clean and high-yielding conversions under mild conditions. It is often the preferred choice in laboratory settings for its predictability.
-
Dimethyldioxirane (DMDO): A powerful oxidant that reacts via a concerted electrophilic oxygen-transfer mechanism.[3] It is highly efficient but can be less practical for large-scale synthesis.
The mechanism proceeds through two consecutive oxygen-transfer steps, first forming the intermediate sulfoxide, which is then rapidly oxidized to the final sulfone.[3]
Representative Experimental Protocol
Step 1: Synthesis of the Spirocyclic Sulfide Precursor
-
Reaction Setup: To a solution of a suitable di-electrophile (e.g., 1,1-bis(bromomethyl)cyclobutane) in a polar aprotic solvent like DMF, add 1.1 equivalents of a protected amino-thiol (e.g., N-Boc-cysteamine).
-
Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), portion-wise at 0°C.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-18 hours until LC-MS analysis indicates the consumption of starting materials.
-
Workup & Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the protected spirocyclic sulfide.
Step 2: Oxidation to the Sulfone
-
Dissolution: Dissolve the purified spirocyclic sulfide from Step 1 in a suitable chlorinated solvent, such as dichloromethane (DCM).
-
Oxidation: Cool the solution to 0°C in an ice bath. Add 2.2 equivalents of m-CPBA portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the conversion of the sulfide to the sulfone by TLC or LC-MS.
-
Workup & Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product is purified via flash chromatography to yield the protected 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide.
Step 3: Deprotection (if necessary)
-
Cleavage: Dissolve the protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Completion: Stir at room temperature for 1-2 hours until deprotection is complete.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the final product, often as a TFA salt, which can be free-based if required.
Applications and Future Directions
The unique structural and electronic features of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide make it a compelling scaffold for medicinal chemistry and biological research.
Role in Medicinal Chemistry
Spirocyclic scaffolds are increasingly sought after as they offer a pathway to novel, patentable chemical entities with improved drug-like properties.[1][5]
-
Bioisosterism: This scaffold can be considered a novel bioisostere of piperidine. The rigid spirocyclic core reduces the conformational flexibility inherent to simple piperidines, which can lead to enhanced binding affinity and selectivity for a biological target. The sulfone group replaces a methylene (-CH₂-) unit with a polar, metabolically stable group that cannot be hydroxylated by cytochrome P450 enzymes.
-
Drug Candidate Potential: Research suggests that compounds containing this core exhibit significant biological activity, with potential applications in antimicrobial and anticancer programs.[3] The ability to influence enzymatic pathways and receptor activities makes it a prime candidate for library synthesis and screening in drug development campaigns.[3] For instance, related azaspirocycles have shown potent inhibitory activity against viral targets like the SARS-CoV-2 3C-Like Protease.[6]
Utility in Materials Science and Biological Research
Beyond medicinal chemistry, the defined structure of this compound makes it a useful building block in materials science for creating polymers or functional materials with specific chemical characteristics.[3] In fundamental biological research, it can be used as a tool compound or fragment to probe the structure and function of enzyme active sites and protein-protein interactions.[3]
Conclusion
2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide represents a confluence of desirable traits for modern chemical research. Its rigid three-dimensional structure, combined with the dual functionality of a basic amine and a polar, stable sulfone, provides a powerful platform for the design of next-generation therapeutics and functional materials. The synthetic accessibility and unique physicochemical profile of this scaffold ensure its continued relevance and expanding application in the fields of medicinal chemistry, chemical biology, and beyond. As researchers continue to explore the vastness of three-dimensional chemical space, scaffolds like this will be instrumental in building the molecules of the future.
References
- 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide. Google Vertex AI Search.
- 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride | CAS: 2172098-44-9. Finetech Industry Limited.
- 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride | 2172098-44-9. MilliporeSigma.
- 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride. Sigma-Aldrich.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland.
- Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Buy 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide [smolecule.com]
- 4. 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride | 2172098-44-9 [sigmaaldrich.com]
- 5. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
